3-(4-Methoxyphenyl)propionyl chloride
Overview
Description
3-(4-Methoxyphenyl)propionyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
3-(4-Methoxyphenyl)propionyl chloride is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound reacts with water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by its reactivity and solubility.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications, including pharmaceuticals, agrochemicals, and dyestuff .
Action Environment
The action of this compound is sensitive to environmental factors. It is air and moisture sensitive . It should be protected from humidity and water, and stored under dry inert gas away from oxidizing agents and moisture . It is also incompatible with bases . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Methoxyphenyl)propionyl chloride can be synthesized through several methods. One common method involves the reaction of 3-(4-Methoxyphenyl)propionic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C10H12O3+SOCl2→C10H11ClO2+SO2+HCl
In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group[2][2].
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar chlorinating agents. The process is typically carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity[2][2].
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)propionyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(4-Methoxyphenyl)propionic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React with this compound to form esters, often in the presence of a base such as pyridine.
Water: Causes hydrolysis of the compound to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
3-(4-Methoxyphenyl)propionyl chloride is used in various scientific research applications, including:
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: In the production of herbicides and pesticides.
Dyestuffs: As a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: The parent compound from which 3-(4-Methoxyphenyl)propionyl chloride is derived.
4-Methoxybenzoyl chloride: Another acyl chloride with a similar structure but different reactivity.
Uniqueness
This compound is unique due to its specific reactivity and applications in the synthesis of various derivatives. Its methoxy group provides distinct electronic properties, influencing its reactivity compared to other acyl chlorides .
Properties
IUPAC Name |
3-(4-methoxyphenyl)propanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVJPHCAWYRYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448790 | |
Record name | 3-(4-Methoxyphenyl)propionyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15893-42-2 | |
Record name | 3-(4-Methoxyphenyl)propionyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(4-Methoxyphenyl)propanoyl chloride in the synthesis of 6,8-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]isocoumarin?
A1: 3-(4-Methoxyphenyl)propanoyl chloride acts as an acylating agent in this synthesis []. It reacts with 5,7-dimethoxyhomophthalic acid through a condensation reaction, ultimately leading to the formation of the target isocoumarin derivative. This reaction is crucial for attaching the 3-(4-methoxyphenyl)ethyl side chain to the isocoumarin core.
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